molecular formula C28H29N3O4S B304227 N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B304227
分子量: 503.6 g/mol
InChI 键: NFOHHVFYENVQRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on endothelin receptor type A (ETA). ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone, blood pressure, and fluid homeostasis. ETA is the predominant receptor subtype for ET-1 in the cardiovascular system, and its activation contributes to the pathogenesis of various cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis. BQ-123 has been extensively studied as a pharmacological tool to investigate the physiological and pathological roles of ET-1 and ETA in vitro and in vivo.

作用机制

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of ETA, which binds to the same site as ET-1 and prevents its activation. ETA activation leads to the activation of various intracellular signaling pathways, such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK), which ultimately lead to vasoconstriction, cell proliferation, and inflammation. This compound blocks these downstream effects of ETA activation and thereby exerts its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Vasodilation: this compound has been shown to induce vasodilation in various vascular beds, including the coronary, renal, and cerebral arteries. This effect is mediated by the inhibition of ETA-mediated vasoconstriction and the activation of endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO).
2. Anti-inflammatory: this compound has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and colitis. This effect is mediated by the inhibition of ETA-mediated leukocyte recruitment and the production of pro-inflammatory cytokines.
3. Anti-proliferative: this compound has been shown to inhibit the proliferation of various cancer cell lines, such as breast cancer, prostate cancer, and melanoma. This effect is mediated by the inhibition of ETA-mediated cell signaling pathways, such as PLC, PKC, and MAPK.

实验室实验的优点和局限性

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a highly selective antagonist of ETA, which allows for the specific investigation of ETA-mediated effects.
2. Stability: this compound is a stable peptide that can be stored for extended periods without degradation.
3. Availability: this compound is commercially available from various suppliers and can be obtained in large quantities.
Limitations:
1. Cost: this compound is a relatively expensive peptide that may limit its use in large-scale experiments.
2. Solubility: this compound has limited solubility in aqueous solutions, which may require the use of organic solvents or surfactants.
3. Specificity: this compound may not completely block all ETA-mediated effects, as other signaling pathways may also contribute to the observed effects.

未来方向

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several potential future directions for scientific research, including:
1. Clinical trials: this compound has shown promising results in preclinical studies for the treatment of various cardiovascular and inflammatory diseases. Further clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
2. Drug development: this compound may serve as a lead compound for the development of novel ETA antagonists with improved pharmacokinetic and pharmacodynamic properties.
3. Combination therapy: this compound may be used in combination with other vasoactive agents, such as nitric oxide donors or angiotensin II receptor blockers, to achieve synergistic effects on blood pressure regulation and cardiovascular function.
4. Target identification: this compound may be used as a tool to identify novel targets and signaling pathways involved in ET-1 and ETA-mediated effects in various physiological and pathological conditions.

合成方法

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized by solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides with high purity and yield. The SPPS of this compound involves the stepwise assembly of the amino acid residues on a solid support, followed by the cleavage of the peptide from the support and the purification of the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC). The chemical structure of this compound has been confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

科学研究应用

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications, including:
1. Cardiovascular physiology and pharmacology: this compound has been used to investigate the role of ET-1 and ETA in the regulation of vascular tone, blood pressure, and cardiac function. This compound has been shown to attenuate the vasoconstrictor and hypertensive effects of ET-1 in animal models and human subjects. This compound has also been used to study the mechanisms of action of other vasoactive agents, such as angiotensin II and nitric oxide.
2. Neurobiology: this compound has been used to study the role of ET-1 and ETA in the central nervous system, particularly in the regulation of pain and inflammation. This compound has been shown to block the nociceptive and pro-inflammatory effects of ET-1 in animal models of neuropathic pain and arthritis.
3. Cancer biology: this compound has been used to investigate the role of ET-1 and ETA in the growth, migration, and invasion of cancer cells. This compound has been shown to inhibit the proliferation and metastasis of various cancer cell lines, such as breast cancer, prostate cancer, and melanoma.

属性

分子式

C28H29N3O4S

分子量

503.6 g/mol

IUPAC 名称

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H29N3O4S/c1-15-22(26(33)31-27-30-17-10-6-7-12-21(17)36-27)23(16-9-8-11-20(34-4)25(16)35-5)24-18(29-15)13-28(2,3)14-19(24)32/h6-12,23,29H,13-14H2,1-5H3,(H,30,31,33)

InChI 键

NFOHHVFYENVQRU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

规范 SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。